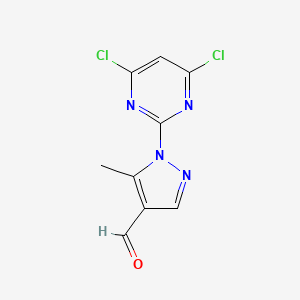
2,2'-(Ethane-1,1-diyl)difuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,1-diyl)difuran is an organic compound belonging to the class of difurans. It is characterized by two furan rings connected by an ethane bridge at the 1,1-positions. This compound has a molecular formula of C10H10O2 and a molecular weight of 162.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)difuran typically involves the acid-catalyzed condensation of furan derivatives. One common method is the reaction of 2-furylcarbinol with an aldehyde under acidic conditions to form the ethane-bridged difuran . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)difuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form difuran-2,2’-dicarboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Difuran-2,2’-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or alkylated difuran compounds.
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)difuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)difuran involves its interaction with molecular targets through various pathways. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting biological processes. Additionally, its ability to undergo electrophilic substitution reactions enables it to form covalent bonds with nucleophilic sites in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)difuran: Similar structure but with a different ethane bridge position.
2,2’-(Propane-1,1-diyl)difuran: Contains a propane bridge instead of an ethane bridge.
2,2’-(Butane-1,1-diyl)difuran: Features a butane bridge, leading to different chemical properties.
Uniqueness
2,2’-(Ethane-1,1-diyl)difuran is unique due to its specific ethane-bridged structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
51300-81-3 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-8(9-4-2-6-11-9)10-5-3-7-12-10/h2-8H,1H3 |
InChI Key |
PGFOAEKDNPSIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
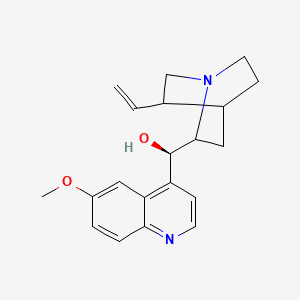
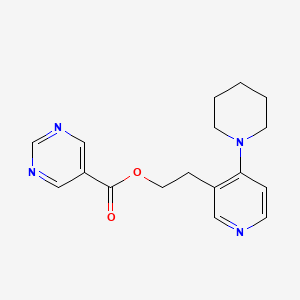
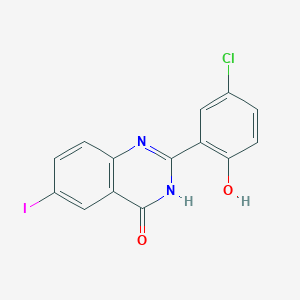
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)

![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
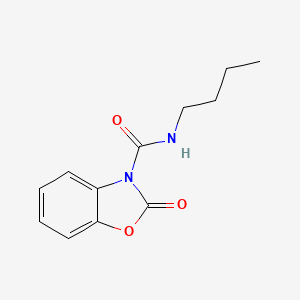

![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
